4-Acetylphenyl phenyl ethylphosphonate
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Overview
Description
4-Acetylphenyl phenyl ethylphosphonate: is an organophosphorus compound that features both acetyl and phenyl groups attached to an ethylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl phenyl ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with 4-acetylphenyl phenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl phenyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl and acetyl groups can undergo substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed
Major Products:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl and acetyl derivatives
Scientific Research Applications
Chemistry: 4-Acetylphenyl phenyl ethylphosphonate is used as a building block in organic synthesis, particularly in the preparation of complex organophosphorus compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Acetylphenyl phenyl ethylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
- 4-Acetylphenyl isopropyl ethylphosphonate
- 4-Acetylphenyl cyclohexyl ethylphosphonate
- Ethylphosphonic dichloride
Comparison: 4-Acetylphenyl phenyl ethylphosphonate is unique due to its specific combination of acetyl and phenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
918660-75-0 |
---|---|
Molecular Formula |
C16H17O4P |
Molecular Weight |
304.28 g/mol |
IUPAC Name |
1-[4-[ethyl(phenoxy)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C16H17O4P/c1-3-21(18,19-15-7-5-4-6-8-15)20-16-11-9-14(10-12-16)13(2)17/h4-12H,3H2,1-2H3 |
InChI Key |
WGPQGTAHJKMJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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